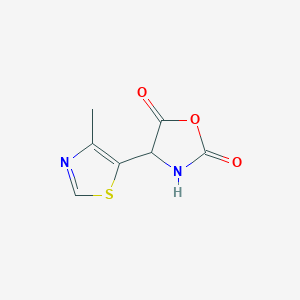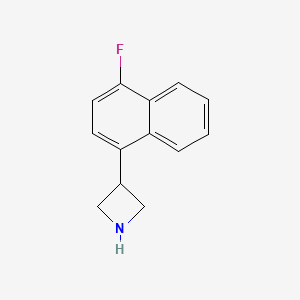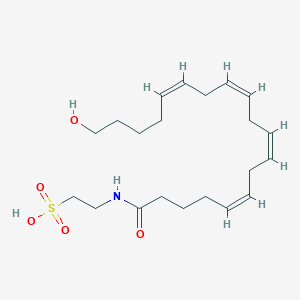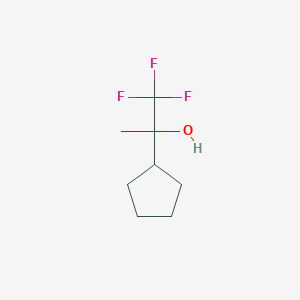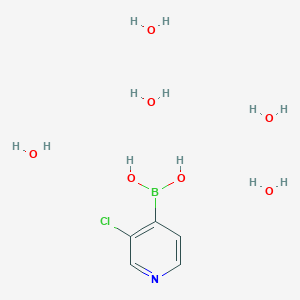
DMTr-LNA-C(Bz)-3-CED-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a modified nucleic acid monomer used in the synthesis of oligonucleotides. This compound is part of the locked nucleic acid (LNA) family, which is known for its enhanced stability and specificity in binding to complementary nucleic acids. The presence of the DMTr (dimethoxytrityl) group protects the 5’ hydroxyl group during synthesis, while the benzoyl (Bz) group protects the cytosine base. The CED (cyanoethyl diisopropyl) phosphoramidite is used for the incorporation of the monomer into oligonucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the DMTr group.
Protection of the Cytosine Base: The cytosine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.
Formation of the Phosphoramidite: The protected nucleoside is then reacted with cyanoethyl diisopropyl chlorophosphoramidite to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis using solid-phase techniques. This allows for the efficient and scalable production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
DMTr-LNA-C(Bz)-3-CED-phosphoramidite undergoes several types of reactions:
Oxidation: The phosphite triester formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMTr and benzoyl protecting groups are removed under acidic and basic conditions, respectively.
Coupling: The phosphoramidite reacts with the 5’ hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMTr removal and ammonium hydroxide for benzoyl removal.
Coupling: Tetrazole or other activators to facilitate the reaction between the phosphoramidite and the hydroxyl group.
Major Products Formed
The major product formed from these reactions is the oligonucleotide with the incorporated LNA monomer, which exhibits enhanced stability and binding specificity.
Aplicaciones Científicas De Investigación
DMTr-LNA-C(Bz)-3-CED-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents for genetic diseases.
Industry: Applied in the production of high-affinity probes for molecular diagnostics and research.
Mecanismo De Acción
The mechanism of action of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves the incorporation of the LNA monomer into oligonucleotides, which enhances their binding affinity and specificity to complementary nucleic acids. The locked nucleic acid structure restricts the flexibility of the sugar-phosphate backbone, resulting in a more stable and rigid duplex formation. This increased stability and specificity make LNA-modified oligonucleotides highly effective in targeting specific nucleic acid sequences.
Comparación Con Compuestos Similares
Similar Compounds
- DMT-locMeC(bz) Phosphoramidite
- DMT-locA(bz) Phosphoramidite
- DMT-locG(ib) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is unique due to its combination of the DMTr protecting group, benzoyl-protected cytosine, and the CED phosphoramidite. This combination provides enhanced stability and specificity in oligonucleotide synthesis, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C47H52N5O9P |
|---|---|
Peso molecular |
861.9 g/mol |
Nombre IUPAC |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1 |
Clave InChI |
SSGINSHBUWKRHC-XCHZTBEFSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





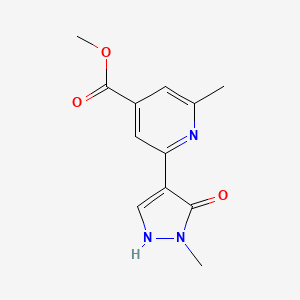
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

